molecular formula C12H15NO B5318647 N-cyclopropyl-2,5-dimethylbenzamide

N-cyclopropyl-2,5-dimethylbenzamide

Cat. No. B5318647
M. Wt: 189.25 g/mol
InChI Key: YUGNWNRITNMCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,5-dimethylbenzamide, also known as CPDMB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. CPDMB belongs to the class of benzamide compounds and has a cyclopropyl group attached to its structure.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its ability to protect against neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory properties. It has been suggested that this compound may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-2,5-dimethylbenzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on N-cyclopropyl-2,5-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes that are targeted by this compound, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to fully understand the neuroprotective and anti-inflammatory properties of this compound.

Synthesis Methods

The synthesis of N-cyclopropyl-2,5-dimethylbenzamide involves the reaction of 2,5-dimethylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain this compound in its pure form.

Scientific Research Applications

N-cyclopropyl-2,5-dimethylbenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclopropyl-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNWNRITNMCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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